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Compound of Interest

Compound Name:
2-Isopropylisothiazolidine 1,1-

dioxide

Cat. No.: B1337410 Get Quote

Disclaimer: Direct, experimentally verified spectroscopic data (NMR, IR, MS) for 2-
Isopropylisothiazolidine 1,1-dioxide is not readily available in the public domain. This guide

provides an in-depth, projected spectroscopic analysis based on the known characteristics of

the isothiazolidine 1,1-dioxide scaffold and data from structurally related compounds. The

information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for 2-Isopropylisothiazolidine
1,1-dioxide. These predictions are derived from the analysis of similar N-substituted cyclic

sulfamides and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

CH (i-Pr) 3.5 - 4.0 septet ~6.8

The methine

proton of the

isopropyl group,

deshielded by

the adjacent

nitrogen atom.

CH₃ (i-Pr) 1.2 - 1.4 doublet ~6.8

The two methyl

groups of the

isopropyl

substituent.

N-CH₂ 3.2 - 3.6 triplet ~7.0

Methylene group

adjacent to the

nitrogen atom in

the

isothiazolidine

ring.

S-CH₂ 3.0 - 3.4 triplet ~7.0

Methylene group

adjacent to the

sulfonyl group in

the

isothiazolidine

ring.

CH₂-CH₂ 2.2 - 2.6 quintet ~7.0

The central

methylene group

of the

isothiazolidine

ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

CH (i-Pr) 50 - 55
The methine carbon of the

isopropyl group.

CH₃ (i-Pr) 20 - 25
The methyl carbons of the

isopropyl group.

N-CH₂ 45 - 50
Methylene carbon adjacent to

the nitrogen.

S-CH₂ 50 - 55
Methylene carbon adjacent to

the sulfonyl group.

CH₂-CH₂ 25 - 30
The central methylene carbon

of the isothiazolidine ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Notes

SO₂ Stretch

(asymmetric)
1320 - 1280 Strong

Characteristic strong

absorption for sulfonyl

groups.[1]

SO₂ Stretch

(symmetric)
1160 - 1120 Strong

Characteristic strong

absorption for sulfonyl

groups.[1]

C-H Stretch (sp³) 2975 - 2850 Medium-Strong

Aliphatic C-H

stretching from the

isopropyl and

isothiazolidine ring

protons.

C-N Stretch 1250 - 1020 Medium

Stretching vibration of

the carbon-nitrogen

bond.

Table 4: Predicted Mass Spectrometry (MS) Data

Ion Type Predicted m/z Fragmentation Pathway

[M+H]⁺ 178
Molecular ion peak

(protonated).

[M-C₃H₇]⁺ 135 Loss of the isopropyl group.

[M-SO₂]⁺ 114 Loss of sulfur dioxide.

Experimental Protocols
While a specific protocol for 2-Isopropylisothiazolidine 1,1-dioxide is not available, the

following is a general procedure for the synthesis of the isothiazolidine 1,1-dioxide core, which

can be adapted for the introduction of the N-isopropyl group.
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General Procedure for the Synthesis of Isothiazolidine 1,1-dioxide Derivatives via Aza-Michael

Addition:

This protocol is adapted from the synthesis of related isothiazolidine 1,1-dioxide libraries.[2]

Reaction Setup: To a solution of a suitable α,β-unsaturated sultam precursor, such as 2,3-

dihydroisothiazole 1,1-dioxide (1 equivalent) in a dry solvent like methanol (MeOH) in a

round-bottom flask, add a catalytic amount of a base, for example, 1,8-

Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol %).

Nucleophilic Addition: Add the corresponding amine, in this case, isopropylamine (1.5

equivalents), to the stirring solution.

Reaction Conditions: Heat the reaction mixture at a suitable temperature, for instance, 60 °C,

for a period of 12 hours or until the reaction is complete as monitored by an appropriate

technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable solvent

system such as a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). Filter the

diluted mixture through a silica plug (SPE) and wash with the same solvent system.

Concentrate the filtrate under reduced pressure to yield the crude product.

Characterization: The resulting isothiazolidine 1,1-dioxide can be further purified if necessary

and characterized using standard analytical techniques including NMR, IR, and MS.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization

of isothiazolidine 1,1-dioxide derivatives.
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Workflow for Synthesis and Characterization of Isothiazolidine 1,1-Dioxides
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(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: Synthetic and analytical workflow for isothiazolidine 1,1-dioxides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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